molecular formula C69H89N17O15 B12777177 acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide CAS No. 82318-08-9

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12777177
CAS No.: 82318-08-9
M. Wt: 1396.5 g/mol
InChI Key: MVKLRWDHGOXOMO-SDJUNVRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino acid residues linked together, forming a large peptide-like structure. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. Common methods include solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Reaction conditions often involve the use of coupling reagents like HATU or EDCI, and protecting groups such as Fmoc or Boc to ensure selective reactions.

Industrial Production Methods

Industrial production of complex peptides like this one may involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid side chains containing sulfur or aromatic groups.

    Reduction: Reduction reactions can occur at carbonyl groups or disulfide bonds within the molecule.

    Substitution: Nucleophilic substitution reactions may take place at reactive sites such as carbonyl carbons or activated aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Substitution Reagents: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific sites of reactivity within the molecule. For example, oxidation of sulfur-containing side chains may yield sulfoxides or sulfones, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a model peptide for studying peptide synthesis, folding, and stability. It may also serve as a building block for designing larger peptide-based molecules.

Biology

In biological research, this compound could be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

Medicine

Potential medical applications include its use as a therapeutic peptide for targeting specific diseases, or as a diagnostic tool for detecting certain biomarkers.

Industry

In the industrial sector, the compound may be utilized in the development of new materials, such as peptide-based hydrogels or nanomaterials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The molecular targets and pathways involved could include signal transduction pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Peptide A: Another complex peptide with similar amino acid composition but different sequence.

    Peptide B: A peptide with a similar structure but different functional groups.

    Peptide C: A shorter peptide with overlapping amino acid residues.

Uniqueness

This compound’s uniqueness lies in its specific sequence and structure, which confer distinct biological activities and properties. Its large size and complex arrangement of amino acids make it a valuable tool for studying intricate biochemical processes.

Properties

82318-08-9

Molecular Formula

C69H89N17O15

Molecular Weight

1396.5 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C67H85N17O13.C2H4O2/c1-37(2)26-55(64(95)77-48(14-8-24-72-67(69)70)66(97)84-25-9-15-54(84)63(94)74-34-56(68)87)83(3)65(96)52(29-39-16-19-40-10-4-5-11-41(40)27-39)81-59(90)49(28-38-17-20-44(86)21-18-38)78-62(93)53(35-85)82-60(91)50(30-42-32-73-46-13-7-6-12-45(42)46)79-61(92)51(31-43-33-71-36-75-43)80-58(89)47-22-23-57(88)76-47;1-2(3)4/h4-7,10-13,16-21,27,32,36-37,47-55,73,85-86H,8-9,14-15,22-26,28-31,33-35H2,1-3H3,(H2,68,87)(H,74,94)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,89)(H,81,90)(H,82,91)(H4,69,70,72);1H3,(H,3,4)/t47-,48-,49-,50-,51-,52+,53-,54-,55-;/m0./s1

InChI Key

MVKLRWDHGOXOMO-SDJUNVRPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)N(C)C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=NC=NC7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N(C)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=NC=NC7)NC(=O)C8CCC(=O)N8.CC(=O)O

Origin of Product

United States

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